molecular formula C9H8F3NO4 B13102801 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol

2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol

Cat. No.: B13102801
M. Wt: 251.16 g/mol
InChI Key: HYSJWAFANRDSOH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol is a chemical compound with the molecular formula C9H8F3NO4 It is characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol typically involves the reaction of 2-methoxy-4-nitrobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways .

Comparison with Similar Compounds

Comparison: 2,2,2-Trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H8F3NO4

Molecular Weight

251.16 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxy-4-nitrophenyl)ethanol

InChI

InChI=1S/C9H8F3NO4/c1-17-7-4-5(13(15)16)2-3-6(7)8(14)9(10,11)12/h2-4,8,14H,1H3

InChI Key

HYSJWAFANRDSOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O

Origin of Product

United States

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